tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate
Overview
Description
Tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate is an organic compound with the chemical formula C13H25NO3. It is known for its use as a difunctional reagent in various chemical syntheses, particularly in the synthesis of phosphatidyl ethanolamines and ornithine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxyethyl and 3-methylbut-2-en-1-yl groups under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability of the product and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways involving phosphatidyl ethanolamines and ornithine.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in biochemical pathways by mimicking natural substrates .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but with different functional groups.
tert-Butyl N-(2-hydroxyethyl)carbamate: Shares the tert-butyl and hydroxyethyl groups but lacks the 3-methylbut-2-en-1-yl group.
Uniqueness
Tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides both stability and reactivity, making it a valuable compound in various fields of research and industry .
Biological Activity
tert-Butyl (2-hydroxyethyl)(3-methylbut-2-en-1-yl)carbamate is an organic compound notable for its complex structure, which includes a tert-butyl group, a hydroxyethyl moiety, and a vinyl side chain. Its molecular formula is C₁₂H₂₃NO, and it has a molecular weight of 229.32 g/mol. The compound's unique functional groups suggest potential reactivity and biological activity, making it an area of interest in medicinal chemistry and materials science.
The compound exhibits several key chemical characteristics:
- Reactivity : The presence of the carbamate group allows for hydrolysis under acidic or basic conditions, leading to the formation of amines and alcohols. The vinyl group may enable polymerization or cross-linking reactions.
- Synthesis : Typically synthesized through the reaction of tert-butyl carbamate with 2-hydroxyethyl acrylate or related vinyl compounds under controlled conditions, often facilitated by catalysts to enhance yield and selectivity.
Preliminary studies suggest that compounds similar to this compound can interact with various enzymes and receptors, potentially influencing metabolic pathways. This interaction is crucial for understanding its behavior within biological systems.
Potential Therapeutic Applications
Research indicates that the compound may have applications in treating conditions related to enzyme inhibition and receptor modulation. For instance, studies on related compounds have shown protective effects against neurodegenerative processes, such as those induced by amyloid beta peptides in astrocytes .
Case Studies and Research Findings
Several studies have explored the biological activity of structurally similar compounds:
- Neuroprotective Effects : A recent study demonstrated that a related compound exhibited moderate protective effects in astrocytes against amyloid beta-induced toxicity. This was attributed to a reduction in inflammatory markers like TNF-α and free radicals .
- Inhibition Studies : Research on carbamate derivatives has shown potential as inhibitors for various enzymes, including acetylcholinesterase, which is relevant in Alzheimer's disease treatment strategies .
Comparative Analysis
The following table summarizes the structural differences between this compound and other similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
tert-butyl N-(2-hydroxyethyl)carbamate | C₉H₁₉NO₂ | Lacks vinyl group; simpler structure |
tert-butyl 2-methylbut-3-YN-2-ylcarbamate | C₁₀H₁₇NO₂ | Contains a different alkyne functionality |
tert-butyl allyl(2-hydroxyethyl)carbamate | C₁₁H₂₃NO₂ | Allyl group instead of methylbutenyl |
This compound | C₁₂H₂₃NO | Unique combination of hydroxyethyl and vinyl side chain |
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-(3-methylbut-2-enyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-10(2)6-7-13(8-9-14)11(15)16-12(3,4)5/h6,14H,7-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHRVQOOFFRWDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN(CCO)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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